1-Benzyl-1-(3-(4-bromophenoxy)-2-hydroxypropyl)piperidin-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-1-(3-(4-bromophenoxy)-2-hydroxypropyl)piperidin-1-ium chloride is a synthetic organic compound that belongs to the class of piperidinium salts. This compound is characterized by the presence of a piperidine ring substituted with a benzyl group and a 4-bromophenoxy-2-hydroxypropyl moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-1-(3-(4-bromophenoxy)-2-hydroxypropyl)piperidin-1-ium chloride typically involves a multi-step process:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
Introduction of the 4-Bromophenoxy Group: The benzylated piperidine is reacted with 4-bromophenol in the presence of a suitable base to form the 4-bromophenoxy derivative.
Hydroxypropylation: The final step involves the reaction of the 4-bromophenoxy derivative with epichlorohydrin to introduce the hydroxypropyl group, followed by quaternization with hydrochloric acid to form the piperidinium chloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-1-(3-(4-bromophenoxy)-2-hydroxypropyl)piperidin-1-ium chloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxypropyl group can undergo oxidation to form ketones or reduction to form alcohols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and phenol derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
- Substituted derivatives depending on the nucleophile used.
- Ketones or alcohols from oxidation or reduction reactions.
- Alcohol and phenol derivatives from hydrolysis.
Scientific Research Applications
1-Benzyl-1-(3-(4-bromophenoxy)-2-hydroxypropyl)piperidin-1-ium chloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Benzyl-1-(3-(4-bromophenoxy)-2-hydroxypropyl)piperidin-1-ium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The hydroxypropyl group may facilitate interactions with hydrophilic sites, while the bromophenoxy group can engage in hydrophobic interactions.
Comparison with Similar Compounds
1-Benzyl-1-(3-(4-chlorophenoxy)-2-hydroxypropyl)piperidin-1-ium chloride: Similar structure but with a chlorine atom instead of bromine.
1-Benzyl-1-(3-(4-fluorophenoxy)-2-hydroxypropyl)piperidin-1-ium chloride: Contains a fluorine atom in place of bromine.
1-Benzyl-1-(3-(4-methylphenoxy)-2-hydroxypropyl)piperidin-1-ium chloride: Features a methyl group instead of bromine.
Uniqueness: The presence of the bromine atom in 1-Benzyl-1-(3-(4-bromophenoxy)-2-hydroxypropyl)piperidin-1-ium chloride imparts unique reactivity and potential biological activity compared to its analogs. Bromine’s larger atomic size and different electronic properties can influence the compound’s interactions and stability.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
1-Benzyl-1-(3-(4-bromophenoxy)-2-hydroxypropyl)piperidin-1-ium chloride is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine core with a benzyl group and a 4-bromophenoxy moiety, contributing to its unique pharmacological profile. The presence of the hydroxyl group enhances its solubility and interaction with biological targets.
Research indicates that compounds similar to this compound may exhibit various mechanisms of action:
- Inhibition of Enzymes : Many piperidine derivatives have been studied for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are crucial in neurodegenerative diseases and mood disorders .
- Antioxidant Activity : Some studies suggest that related compounds may possess antioxidant properties, potentially mitigating oxidative stress in cells .
Antimicrobial Properties
There is emerging evidence that piperidine derivatives can exhibit antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, indicating potential for development as antibacterial agents.
Neuropharmacological Effects
The compound's structural analogs have been investigated for neuropharmacological effects, particularly in the context of anxiety and depression treatment. Inhibitors targeting MAO-A and MAO-B have shown promise in preclinical studies, suggesting that similar compounds could modulate neurotransmitter levels effectively .
Study on Inhibition of AChE
A study conducted on related piperidine derivatives demonstrated significant inhibition of AChE activity, which is critical for the treatment of Alzheimer's disease. The structure–activity relationship (SAR) analysis indicated that modifications at the benzyl position could enhance inhibitory potency .
Cytotoxicity Assessments
In vitro assays using the MTT method revealed varying degrees of cytotoxicity among structurally similar compounds. The findings suggested that while some derivatives exhibited low toxicity towards normal cells, they were effective against cancer cell lines, highlighting their potential as anticancer agents .
Data Table: Biological Activities of Related Compounds
Properties
IUPAC Name |
1-(1-benzylpiperidin-1-ium-1-yl)-3-(4-bromophenoxy)propan-2-ol;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27BrNO2.ClH/c22-19-9-11-21(12-10-19)25-17-20(24)16-23(13-5-2-6-14-23)15-18-7-3-1-4-8-18;/h1,3-4,7-12,20,24H,2,5-6,13-17H2;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHQFXXDSRKDFHW-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[N+](CC1)(CC2=CC=CC=C2)CC(COC3=CC=C(C=C3)Br)O.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.